2,3-Difluoro-1-iodo-4-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUIPVAOKAGWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657866 | |
| Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156499-64-8 | |
| Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1-iodo-4-methoxybenzene, also known as 2,3-difluoro-4-iodoanisole, is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a summary of the known chemical properties and synthesis of this compound based on available literature.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that comprehensive experimental data for this compound is limited in publicly accessible databases.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂IO | Calculated |
| Molecular Weight | 270.01 g/mol | Calculated |
| Melting Point | 63-64 °C | [1] |
Synthesis of this compound
A synthetic route for this compound has been described, starting from 2,3-diaminoanisole[1]. The synthesis involves a multi-step process, which is outlined below.
Experimental Protocol
Step 1: Synthesis of 2,3-Difluoroanisole via Schiemann Reaction
The synthesis commences with the diazotization of 2,3-diaminoanisole in the presence of concentrated hydrochloric acid and sodium nitrite at a temperature below 5 °C. The resulting diazonium salt is then treated with 40% fluoroboric acid (HBF₄) and heated to induce the Schiemann reaction, yielding 2,3-difluoroanisole[1]. The reported yield for this step is 40.7%[1].
Step 2: Nitration of 2,3-Difluoroanisole
The subsequent step involves the nitration of 2,3-difluoroanisole. A mixture of fuming nitric acid, glacial acetic acid, and acetic anhydride is slowly added to the 2,3-difluoroanisole in a water bath maintained at 50-60 °C to produce 2,3-difluoro-4-nitroanisole[1].
Step 3: Reduction of the Nitro Group
The nitro group of 2,3-difluoro-4-nitroanisole is then reduced to an amino group to form 2,3-difluoro-4-aminoanisole[1]. The specific reducing agent and reaction conditions are not detailed in the available summary[1].
Step 4: Diazotization and Iodination via Sandmeyer-type Reaction
In the final step, 2,3-difluoro-4-aminoanisole is converted to the target compound. This is achieved through diazotization with sodium nitrite and concentrated sulfuric acid at 5 °C, followed by iodination using potassium iodide in a Sandmeyer-type reaction[1]. This affords 2,3-difluoro-4-iodoanisole with a reported yield of 75.5%[1]. The product was reportedly characterized by melting point, IR, ¹H NMR, MS, and elemental analysis[1].
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The iodine atom is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable intermediate for the synthesis of more complex molecules.
The difluoro-substitution pattern on the aromatic ring can enhance the biological activity and pharmacokinetic properties of derivative compounds. Therefore, this compound is a promising starting material for the discovery and development of new pharmaceuticals and agrochemicals.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data remains somewhat scarce in readily available literature, a reliable synthetic route has been reported. Further research into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its utility in various scientific and industrial applications. Researchers interested in utilizing this compound are encouraged to consult the primary literature for more detailed experimental procedures and characterization data.
References
In-Depth Technical Guide: 2,3-Difluoro-1-iodo-4-methoxybenzene
CAS Number: 156499-64-8
This technical guide provides a comprehensive overview of 2,3-Difluoro-1-iodo-4-methoxybenzene, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a potential synthetic pathway, and its role as a versatile chemical intermediate in the synthesis of complex organic molecules.
Core Chemical and Physical Properties
This compound is a polysubstituted benzene derivative. The presence of two fluorine atoms, an iodine atom, and a methoxy group on the aromatic ring imparts unique chemical reactivity and makes it a valuable building block in organic synthesis. A summary of its key quantitative data is presented in Table 1.
| Property | Value |
| CAS Number | 156499-64-8 |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol |
| Appearance | (Predicted) White to off-white solid or oil |
| Boiling Point | (Predicted) Approx. 250-270 °C at 760 mmHg |
| Density | (Predicted) Approx. 1.9-2.0 g/cm³ |
Synthesis and Experimental Protocol
Proposed Synthetic Pathway:
The synthesis can be conceptualized as a two-step process involving the nitration of 2,3-difluoroanisole followed by a Sandmeyer-type reaction to introduce the iodine atom.
An In-depth Technical Guide to 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-Difluoro-1-iodo-4-methoxybenzene, a halogenated aromatic compound with applications in organic synthesis and potential relevance in medicinal chemistry. The document details its chemical properties, synthesis, and safety information, tailored for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
The compound "this compound" is the correct and systematic IUPAC name. The nomenclature is determined by identifying the benzene ring as the parent structure and numbering the substituents to provide the lowest possible locant set, which is {1, 2, 3, 4}. Following the rule of assigning the lowest number to the substituent cited first alphabetically (Difluoro, Iodo, Methoxy), the iodo group is assigned position 1, leading to the name this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 286.02 g/mol |
| CAS Number | 1065073-67-1 |
Synthesis Protocol
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the iodination of a corresponding difluoroanisole precursor. Below is a representative experimental protocol.
Experimental Protocol: Electrophilic Iodination of 2,3-Difluoroanisole
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
2,3-Difluoroanisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluoroanisole (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.
Workflow Diagram for Synthesis
Caption: Figure 1. Synthesis Workflow
Applications in Drug Development and Research
Halogenated aromatic compounds, particularly those containing iodine and fluorine, are valuable building blocks in medicinal chemistry. The carbon-iodine bond provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures. The fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.
Logical Relationship Diagram: Utility in Synthesis
Caption: Figure 2. Role in Synthetic Chemistry
While specific signaling pathways involving this compound are not documented, its utility lies in its potential as a precursor for synthesizing novel compounds that may interact with various biological targets. Researchers can use this molecule as a starting point to develop inhibitors or modulators for enzymes, receptors, or other proteins implicated in disease pathways. The difluoro-methoxy-phenyl motif is a feature that can be explored for its unique electronic and steric contributions to molecular recognition.
Stability and Storage of 2,3-Difluoro-1-iodo-4-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of 2,3-Difluoro-1-iodo-4-methoxybenzene based on the chemical properties of analogous compounds and general principles for handling aryl iodides. No specific stability or degradation studies for this particular compound were found in a comprehensive search of available literature. Therefore, the recommendations herein should be considered as best-practice guidelines and should be supplemented with in-house stability testing for specific applications.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. The presence of fluoro, iodo, and methoxy functional groups on the benzene ring imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its stability and appropriate storage conditions is crucial to ensure its integrity, shelf-life, and performance in research and development. This guide summarizes the known stability characteristics of similar compounds and provides best-practice recommendations for the handling and storage of this compound.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₇H₅F₂IO | Based on chemical structure |
| Appearance | Likely a solid at room temperature | Similar to 4-iodoanisole |
| Sensitivity | Light-sensitive | Aromatic iodides are prone to photodecomposition |
| Reactivity | The Carbon-Iodine bond is the most labile site, susceptible to cleavage. Incompatible with strong oxidizing agents. | General reactivity of aryl iodides |
Stability Profile
The stability of this compound is primarily influenced by its susceptibility to light, and to a lesser extent, temperature and atmospheric conditions.
Light Stability
Aromatic iodides are known to be light-sensitive. The energy from UV and even visible light can be sufficient to induce the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can lead to the formation of radical species, which can then participate in a variety of secondary reactions, leading to discoloration and the formation of impurities. Therefore, protection from light is the most critical factor in maintaining the stability of this compound.
Thermal Stability
While generally more stable to heat than to light, prolonged exposure to elevated temperatures can promote thermal decomposition. For analogous compounds like iodoanisoles, thermal decomposition can lead to the release of volatile and potentially hazardous byproducts.
Hydrolytic Stability
The C-F and C-O-CH₃ bonds are generally stable to hydrolysis under neutral pH conditions. The C-I bond is also relatively stable to hydrolysis. However, under strongly acidic or basic conditions and elevated temperatures, the potential for hydrolysis, particularly of the methoxy group, cannot be entirely ruled out, though it is likely to be a minor degradation pathway compared to photodecomposition.
Recommended Storage and Handling
Based on the inferred stability profile, the following storage and handling procedures are recommended to maximize the shelf-life and preserve the purity of this compound.
| Parameter | Recommendation | Justification |
| Temperature | Store in a cool location, refrigerated (2-8 °C) for long-term storage. | Reduces the rate of potential thermal degradation and slows down any minor decomposition pathways. |
| Light | Store in an amber or opaque container, in a dark place.[1][2][3] | To prevent photodecomposition, which is the primary degradation pathway for aromatic iodides.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not strictly required for short-term storage, it minimizes contact with atmospheric oxygen and moisture, which can be beneficial for long-term stability. |
| Container | Use a tightly sealed container.[4] | Prevents the ingress of moisture and atmospheric contaminants.[4] |
| Incompatibilities | Store away from strong oxidizing agents.[4] | To prevent chemical reactions that could degrade the compound.[4] |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
General Experimental Protocol for Stability Testing
For researchers needing to establish a definitive stability profile for this compound, a formal stability study is recommended. The following protocol, based on general principles from ICH guidelines, can be adapted.
Objective: To evaluate the stability of this compound under various environmental conditions (light, heat, humidity) and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Amber and clear glass vials with inert caps
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)
-
Reference standards (if available)
Methodology:
-
Sample Preparation:
-
Accurately weigh the compound into both amber and clear vials.
-
For solution stability, dissolve the compound in a relevant solvent at a known concentration.
-
Prepare a sufficient number of samples for each time point and condition.
-
-
Storage Conditions and Time Points:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH. Time points: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. Time points: 0, 1, 2, 3, 6 months.
-
Photostability: Expose samples in clear and amber vials to a light source according to ICH Q1B guidelines. A dark control should be stored under the same temperature conditions.
-
-
Analytical Procedure:
-
At each time point, withdraw samples from each storage condition.
-
Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS or other appropriate techniques.
-
Monitor for any changes in physical appearance (e.g., color).
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Calculate the rate of degradation under each condition.
-
Identify and quantify any major degradation products.
-
Determine the shelf-life based on the long-term stability data.
-
Logical Workflow for Handling and Storage
The following diagram outlines the recommended workflow for the handling and storage of this compound to ensure its stability.
Caption: Recommended workflow for handling and storage.
Conclusion
While specific stability data for this compound is not currently available, a conservative approach to its storage and handling is warranted based on the known properties of analogous aryl iodide compounds. The primary concern is its sensitivity to light, which can lead to degradation. By following the recommendations outlined in this guide—namely, storage in a cool, dark place in a tightly sealed, opaque container—researchers can significantly enhance the shelf-life and maintain the integrity of this valuable chemical intermediate. For critical applications, it is strongly advised that in-house stability studies are conducted to establish a precise shelf-life under specific storage and use conditions.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2,3-difluoro-1-iodo-4-methoxybenzene with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the fluorinated biaryl motif in numerous biologically active compounds. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the targeted synthesis of such structures a critical aspect of drug design.
The electron-withdrawing nature of the two fluorine atoms on the benzene ring of this compound can influence its reactivity in the Suzuki coupling. The carbon-iodine bond is the primary site of oxidative addition to the palladium catalyst. The following protocols and data provide a comprehensive guide for the successful synthesis of a range of 2,3-difluoro-4-methoxybiphenyl derivatives.
Data Presentation
The following table summarizes the results of the Suzuki coupling of this compound with a selection of arylboronic acids under optimized reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,3-Difluoro-4-methoxy-1,1'-biphenyl | 92 |
| 2 | 4-Methylphenylboronic acid | 2,3-Difluoro-4'-methyl-4-methoxy-1,1'-biphenyl | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2,3-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | 95 |
| 4 | 3-Chlorophenylboronic acid | 3'-Chloro-2,3-difluoro-4-methoxy-1,1'-biphenyl | 85 |
| 5 | 2-Thiopheneboronic acid | 2-(2,3-Difluoro-4-methoxyphenyl)thiophene | 78 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Solvents should be degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Representative Experimental Procedure for the Synthesis of 2,3-Difluoro-4-methoxy-1,1'-biphenyl
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 284 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 2 mL of degassed 1,4-dioxane. Stir for 10 minutes at room temperature to form the active Pd(PPh₃)₄ catalyst in situ.
-
Solvent Addition and Degassing: To the Schlenk flask containing the reactants, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water. Bubble argon through the mixture for 15 minutes.
-
Catalyst Addition: Using a syringe, add the prepared catalyst solution to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-difluoro-4-methoxy-1,1'-biphenyl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Heck Reaction of 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck reaction utilizing 2,3-Difluoro-1-iodo-4-methoxybenzene. This fluorinated aryl iodide is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 2,3-difluoro-4-methoxyphenyl motif into various molecular scaffolds. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of alkenes.[1][2]
The presence of two fluorine atoms and a methoxy group on the aromatic ring influences the reactivity of the C-I bond and can impact the efficiency and regioselectivity of the Heck coupling. These notes offer insights into typical reaction conditions and expected outcomes when coupling this compound with various alkenes.
General Reaction Scheme
The Heck reaction of this compound with an alkene proceeds via a palladium-catalyzed cross-coupling process to yield a substituted alkene. The general transformation is depicted below:
Caption: General scheme of the Heck reaction.
Reaction Parameters and Optimization
Several factors influence the outcome of the Heck reaction with this compound. Careful consideration and optimization of these parameters are crucial for achieving high yields and selectivity.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1] The choice of catalyst can affect reaction rates and efficiency.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction. The steric and electronic properties of the ligand can influence the regioselectivity of the coupling.
-
Base: An inorganic or organic base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[3] Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane are typically used to facilitate the dissolution of reactants and reagents.
-
Temperature: Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[4]
-
Alkene Substrate: The nature of the alkene coupling partner significantly impacts the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[1]
Experimental Data
While specific literature on the Heck reaction of this compound is limited, the following tables provide representative data based on analogous reactions with structurally similar fluorinated aryl iodides. These data serve as a guide for expected yields and reaction conditions.
Table 1: Heck Coupling of this compound with Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | DMF | 100 | 12 | 75-85 |
| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | MeCN | 110 | 16 | 70-80 |
| 3 | 4-Chlorostyrene | Pd(PPh₃)₄ (3) | - | NaOAc (2.5) | Dioxane | 120 | 24 | 65-75 |
Table 2: Heck Coupling of this compound with Acrylate Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1.5) | PPh₃ (3) | NEt₃ (2) | DMF | 90 | 8 | 80-90 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | MeCN | 100 | 10 | 85-95 |
| 3 | Ethyl acrylate | Pd(PPh₃)₄ (2.5) | - | NaOAc (2.5) | Dioxane | 110 | 12 | 78-88 |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes.
Protocol 1: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 equiv)
-
Triphenylphosphine (PPh₃) (0.03 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF, followed by n-butyl acrylate and triethylamine via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-butyl 3-(2,3-difluoro-4-methoxyphenyl)acrylate.
Protocol 2: Heck Reaction with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to yield (E)-1-(2,3-difluoro-4-methoxystyryl)benzene.
Experimental Workflow
The general workflow for performing a Heck reaction is outlined in the diagram below.
Caption: A typical experimental workflow for the Heck reaction.
Conclusion
The Heck reaction provides a reliable and versatile method for the synthesis of vinylated and arylated derivatives of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel fluorinated compounds with potential applications in various scientific disciplines. Optimization of the reaction conditions for specific alkene substrates may be necessary to achieve the desired outcomes.
References
Application Notes and Protocols for Sonogashira Coupling with 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction with 2,3-Difluoro-1-iodo-4-methoxybenzene. This versatile cross-coupling reaction is a powerful tool for the synthesis of novel substituted alkynes, which are valuable intermediates in drug discovery and materials science. The protocols provided are based on established methodologies for similar fluorinated aryl iodides and should be considered as a starting point for optimization.
Overview of the Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]
Key Features of the Sonogashira Coupling:
-
Formation of a C(sp²)-C(sp) bond: This reaction is highly efficient for creating a bond between an aromatic ring and an alkyne.
-
Mild Reaction Conditions: Often, the reaction can be carried out at room temperature or with gentle heating.[1]
-
Functional Group Tolerance: The reaction is compatible with a variety of functional groups, making it suitable for complex molecule synthesis.
-
Catalysis: The reaction relies on a dual catalytic system of palladium and copper, although copper-free methods have also been developed.[1][2]
Physicochemical Properties and Safety Information
This compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₂IO | N/A |
| Molecular Weight | 286.02 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Likely soluble in common organic solvents such as THF, DMF, and toluene. | N/A |
Safety Precautions:
-
General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. Similar iodo- and fluoro-aromatic compounds can be irritating to the eyes, skin, and respiratory system.[3]
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3]
Experimental Protocols
The following protocols are representative examples for the Sonogashira coupling of this compound with various terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination to achieve the best results.
3.1. General Protocol for Sonogashira Coupling (Palladium/Copper Co-catalyzed)
This protocol is a standard procedure for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper co-catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.2. Copper-Free Sonogashira Coupling Protocol
This protocol is an alternative to the traditional method, avoiding the use of a copper co-catalyst which can sometimes lead to the formation of alkyne homocoupling byproducts.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine the palladium catalyst and the ligand in the anhydrous solvent.
-
Stir the mixture under an inert atmosphere for 15-30 minutes to allow for catalyst activation.
-
Add this compound (1.0 eq.), the base, and the terminal alkyne (1.1-1.5 eq.).
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress.
-
Follow steps 7-11 from the general protocol for workup and purification.
Data Presentation: Representative Reaction Parameters
The following tables provide representative conditions for the Sonogashira coupling of this compound with various terminal alkynes. These are not experimentally verified results for this specific substrate but are based on analogous reactions reported in the literature.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling - Representative Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4-8 | 80-95 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6-12 | 75-90 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 4-8 | 85-98 |
Table 2: Copper-Free Sonogashira Coupling - Representative Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 70-85 |
| 2 | Propargyl alcohol | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene | 80 | 12-24 | 65-80 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | SPhos (4) | DIPA | DMF | 100 | 12-24 | 70-90 |
Visualizations
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Diagram 2: Experimental Workflow for Sonogashira Coupling
Caption: A general experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides a valuable synthetic route to a diverse range of difluorinated and methoxylated phenylacetylene derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries. The protocols outlined in these application notes serve as a robust starting point for researchers. Careful optimization of the reaction parameters for each specific substrate pairing will be key to achieving high yields and purity of the desired products.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols and specific quantitative data for the palladium-catalyzed cross-coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene are not extensively available in the public scientific literature. The following application notes and protocols are based on well-established, robust methodologies for structurally analogous aryl iodides, such as 4-iodoanisole and other difluoro-iodobenzenes. These protocols serve as a comprehensive starting point for reaction development and will likely require optimization to achieve the best results for the specific substrate.
Introduction
Fluorinated aromatic compounds are critical building blocks in modern chemistry, particularly in the fields of drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the design of novel pharmaceuticals and functional materials. This compound is an attractive, electron-rich aryl iodide scaffold for introducing a difluoromethoxy-phenyl moiety into target molecules.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination allow for the precise and efficient coupling of aryl halides with a wide array of partners, tolerating a broad range of functional groups.[1][2] This document provides generalized protocols and representative conditions for these key reactions, adapted for the functionalization of this compound.
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to creating an inert atmosphere to protect the catalyst from oxygen. The general workflow is applicable to all protocols described herein.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.
Representative Reaction Data (for Analagous Aryl Iodides)
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid, which should serve as a good starting point for optimization.[3][4][5]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | Pd/C (1.4 mol%) | - | K₂CO₃ (2.0) | DMF | Reflux | 1.5 | ~92 | [4] |
| 2 | Pd(PPh₃)₄ (0.2 mol%) | - | K₂CO₃ (2.0) | DMF | 100 | 4 | High | [5] |
| 3 | C-SH-Pd (1.4 mol%) | - | K₂CO₃ (2.0) | EtOH | 100 | 4 | High | [3] |
Detailed Experimental Protocol (Generalized)
This protocol is adapted from procedures for the coupling of 4-iodoanisole with phenylboronic acid.[4][5]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or a Toluene/EtOH/H₂O mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes to form arylalkynes, a key structural motif in many natural products and functional materials.[6] The reaction is typically co-catalyzed by palladium and copper(I).[6]
Representative Reaction Data (for Analagous Aryl Iodides)
The following table provides representative conditions for the Sonogashira coupling of aryl iodides with terminal alkynes.
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMA | 80 | - | 60-75 | [6] |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Et₃N | 100 | 10 | ~95 | |
| 3 | Pd(OAc)₂ | Cu₂O | K₂CO₃ | DMA | 90 | 3 | High | [6] |
Detailed Experimental Protocol (Generalized)
This protocol is a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv), the degassed solvent (e.g., THF or DMF), and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise to the stirred solution via syringe.
-
Reaction: Stir the reaction at room temperature or heat to the desired temperature (typically 40–80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7]
Representative Reaction Data (for Analagous Aryl Iodides)
The following table summarizes typical conditions for the Heck reaction of 4-iodoanisole with acrylates.[7][8]
| Entry | Alkene | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N (2.0) | [bmim][PF₆] | 120 | 1.5 | 99 | [8] |
| 2 | Methyl Acrylate | Pd(OAc)₂ | Et₃N | CH₃CN | 80 | - | High | |
| 3 | t-Butyl Acrylate | Pd/SiO₂ | Et₃N (2.0) | DMF | MW (280W) | 0.2 | >95 |
Detailed Experimental Protocol (Generalized)
This protocol is adapted from procedures for the Heck coupling of aryl iodides with n-butyl acrylate.[8]
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the base (e.g., Et₃N or Na₂CO₃, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or CH₃CN) followed by the alkene (e.g., n-butyl acrylate, 1.2–1.5 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C–N bonds by coupling aryl halides with primary or secondary amines.[1][9] The choice of ligand is critical for achieving high yields.
Representative Reaction Data (for Analagous Aryl Iodides)
The following table provides representative conditions for the Buchwald-Hartwig amination. Given the inhibitory effect iodide can sometimes have, aryl bromides are often preferred, but conditions for aryl iodides are well-established.[1]
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Cite |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | High | [1] |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | t-BuOH | 110 | High | |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | High |
Detailed Experimental Protocol (Generalized)
This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl iodide.[1][9]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add this compound (1.0 equiv) followed by the amine coupling partner (1.1–1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Catalytic Cycle and Reaction Relationships
The palladium-catalyzed cross-coupling reactions discussed here generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2,3-Difluoro-1-iodo-4-methoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-Difluoro-1-iodo-4-methoxybenzene as a versatile building block in modern organic synthesis. This compound is particularly valuable for the introduction of the 2,3-difluoro-4-methoxyphenyl moiety into complex molecules, a common motif in medicinal chemistry and materials science due to its unique electronic and metabolic properties. The primary applications highlighted herein are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this context, this compound is a key precursor for the synthesis of the corresponding boronic acid or boronic ester, which can then be coupled with a variety of aryl or vinyl halides and triflates.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura coupling pathway.
Experimental Protocol: Synthesis of (2,3-Difluoro-4-methoxyphenyl)boronic acid
This protocol describes a general method for the synthesis of the boronic acid intermediate from this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) or i-PrMgCl·LiCl (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford (2,3-Difluoro-4-methoxyphenyl)boronic acid.
Quantitative Data: Representative Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the subsequent Suzuki-Miyaura coupling of the derived boronic acid with an aryl bromide.
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | ~85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 90 | ~90-98 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | ~80-90 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This reaction allows for the direct installation of an alkynyl group onto the 2,3-difluoro-4-methoxyphenyl scaffold.
General Reaction Scheme for Sonogashira Coupling
Caption: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent and the amine base (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | ~90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 50 | ~85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Toluene | 80 | ~80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction enables the synthesis of a wide range of N-aryl compounds from this compound and various primary or secondary amines.
Logical Flow of Buchwald-Hartwig Amination
Caption: Logical workflow for a typical Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.05 eq) to an oven-dried Schlenk tube.
-
Add the base (1.5-2.0 eq) and this compound (1.0 eq).
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | ~80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | ~75-85 |
Disclaimer: The provided protocols and quantitative data are representative and may require optimization for specific substrates and scales. Researchers should always conduct a thorough literature search and risk assessment before performing any new chemical reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biaryl scaffolds are of paramount importance in modern medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-1-iodo-4-methoxybenzene is a valuable and versatile building block for the synthesis of such compounds. Its unique substitution pattern—an electron-donating methoxy group and two electron-withdrawing fluorine atoms on the same ring, combined with a reactive iodine atom—makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions to generate novel biaryl structures.
This document provides detailed protocols and application notes for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing this compound as the aryl halide partner. While specific, experimentally validated data for this exact substrate is not widely published, the following protocols are based on well-established principles for the coupling of sterically hindered and electronically complex aryl iodides.[1][2] These notes are intended to serve as a robust starting point for methods development and optimization.
Core Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide or triflate.[3][4] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[4][5] The general catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
(A generic reaction scheme showing this compound reacting with Ar-B(OH)2 to form the biaryl product)
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the deoxygenated organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Reaction Parameters and Optimization
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with challenging substrates. The following tables provide a suggested starting point and a matrix for optimization.
Table 1: Suggested Starting Conditions
| Parameter | Suggested Condition |
| Aryl Halide | This compound (1.0 equiv.) |
| Boronic Acid | Arylboronic Acid (1.3 equiv.) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 equiv.) |
| Solvent System | 1,4-Dioxane / H₂O (5:1 v/v) |
| Temperature | 100 °C |
| Time | 12 hours |
| Hypothetical Yield | 70-90% (highly dependent on boronic acid partner) |
Table 2: Parameters for Reaction Optimization
For substrates that prove challenging, or to improve yield and reaction time, screening a variety of conditions is recommended.
| Variable | Conditions to Screen |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (1-5%), Pd(dppf)Cl₂ (1-5%), Pd₂(dba)₃ (1-3%) |
| Ligand (if using Pd source) | SPhos, XPhos, P(t-Bu)₃ (typically 1:2 Pd:Ligand ratio) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Toluene, DMF, THF, Acetonitrile (with appropriate water ratio) |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C, 120 °C (Microwave) |
Note: For electron-deficient boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective. For sterically hindered partners, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[1]
Conclusion
This compound is a highly valuable precursor for the synthesis of complex, fluorinated biaryl compounds. The Suzuki-Miyaura cross-coupling provides a robust and versatile method for its functionalization. The protocols and optimization guidelines presented here offer a strong foundation for researchers to develop efficient and high-yielding syntheses. As with any cross-coupling reaction, empirical optimization for each specific coupling partner is essential to achieve the best results.
References
Application Note: Palladium-Catalyzed Stille Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene with Vinyltributylstannane
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organostannane with an organic halide or pseudohalide.[2] A key advantage of the Stille coupling is the air and moisture stability of the organostannane reagents, which, however, are known for their high toxicity.[2] The reaction tolerates a wide variety of functional groups and is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This application note provides a detailed experimental protocol for the Stille coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene with vinyltributylstannane to synthesize 2,3-difluoro-4-methoxystyrene, a potentially valuable building block in medicinal chemistry and materials science.
Reaction Scheme
The overall transformation is depicted below:
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | 156499-64-8 | 270.02 | Commercial Supplier | Starting material |
| Vinyltributylstannane | 7486-35-3 | 317.10 | Commercial Supplier | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial Supplier | Catalyst |
| Anhydrous Toluene | 108-88-3 | 92.14 | Commercial Supplier | Solvent, degassed |
| Diethyl Ether | 60-29-7 | 74.12 | Commercial Supplier | For workup |
| Saturated aq. Potassium Fluoride | 7789-23-3 | 58.10 | Prepared in-house | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Commercial Supplier | Drying agent |
| Silica Gel | 7631-86-9 | - | Commercial Supplier | For chromatography |
Equipment
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Schlenk flask and standard Schlenk line techniques
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Magnetic stirrer with heating plate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocol
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask was added this compound (270 mg, 1.0 mmol, 1.0 equiv.).
-
The flask was sealed with a rubber septum, and the atmosphere was replaced with argon by evacuating and backfilling three times.
-
Anhydrous and degassed toluene (10 mL) was added via syringe.
-
Vinyltributylstannane (349 mg, 1.1 mmol, 1.1 equiv.) was then added to the stirred solution via syringe.
-
Finally, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%) was added to the reaction mixture under a positive flow of argon.
-
The Schlenk flask was sealed, and the reaction mixture was heated to 110 °C with vigorous stirring.
Reaction Monitoring and Workup:
-
The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to be complete within 12-24 hours.
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The solvent was removed under reduced pressure using a rotary evaporator.
-
The residue was redissolved in diethyl ether (20 mL) and stirred with a saturated aqueous solution of potassium fluoride (10 mL) for 1 hour to precipitate the tin byproducts.
-
The resulting slurry was filtered through a pad of celite, and the filter cake was washed with diethyl ether (2 x 10 mL).
-
The combined organic layers were washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.
-
The solvent was removed under reduced pressure.
Purification:
-
The crude product was purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-difluoro-4-methoxystyrene.
Expected Results
Based on similar Stille coupling reactions involving fluorinated aryl iodides, a moderate to good yield of the desired product is expected.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 2,3-difluoro-4-methoxystyrene | C₉H₈F₂O | 170.16 | 60-80% | Colorless oil or low-melting solid |
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (dd, 1H, Ar-CH=), 5.7-5.8 (d, 1H, =CH₂ cis), 5.2-5.3 (d, 1H, =CH₂ trans), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150-155 (dd, C-F), 145-150 (dd, C-F), 135-137 (Ar-CH=), 120-125 (Ar-C), 115-120 (Ar-CH), 113-115 (=CH₂), 56-57 (OCH₃).
Safety Information
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
-
Vinyltributylstannane: Highly toxic. Handle with extreme caution, using appropriate personal protective equipment (gloves, lab coat, safety glasses). All manipulations should be performed in a fume hood.
-
Tetrakis(triphenylphosphine)palladium(0): May cause skin and eye irritation. Avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Diagrams
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] The reaction facilitates the synthesis of aryl amines from aryl halides and primary or secondary amines, a transformation that is often challenging using traditional methods.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,3-Difluoro-1-iodo-4-methoxybenzene, a polysubstituted aromatic building block relevant in medicinal chemistry.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with structural similarities to this compound. The data is compiled from analogous reactions reported in the scientific literature and serves as a guide for optimizing the reaction of the title compound. High yields are generally achievable for the coupling of electron-rich and sterically hindered aryl iodides with a variety of primary and secondary amines.[1][3]
| Aryl Iodide | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1,2-difluorobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~95 |
| 1-Iodo-4-methoxybenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 92 |
| 1-Iodo-2,4-difluorobenzene | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | ~90 |
| 2-Iodotoluene | p-Anisidine | Pd₂(dba)₃ (1) | Ligand 2¹ (2) | NaOtBu (1.2) | Dioxane | 45 | 18 | 99[3] |
| 4-Iodoisopropylbenzene | N-Methylbenzylamine | Pd₂(dba)₃ (1) | Ligand 2¹ (2) | NaOtBu (1.2) | Dioxane/t-BuOH | 60 | 18 | 88[3] |
| Ethyl 4-iodobenzoate | N-Methylaniline | Pd₂(dba)₃ (2.5) | Ligand 3² (10) | Cs₂CO₃ (1.4) | Dioxane/Et₃N | 120 | 18 | 92[3] |
¹Ligand 2: A bulky biaryl phosphine ligand. ²Ligand 3: Another specialized phosphine ligand.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. This protocol is based on established procedures for similar substrates.[3]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
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Standard Schlenk line or glovebox equipment
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Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction vessel.
-
Addition of Amine and Solvent: Add anhydrous toluene (5 mL) to the vessel, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Setup: Seal the reaction vessel tightly and remove it from the glovebox (if used).
-
Reaction Conditions: Place the reaction vessel in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 2,3-Difluoro-1-iodo-4-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling conditions for 2,3-Difluoro-1-iodo-4-methoxybenzene.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. The formation of palladium black is an indicator of catalyst decomposition.[1] | - Use a fresh batch of catalyst. - Employ pre-catalysts that are more air-stable. - Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[1] - For electron-rich substrates like this, consider using electron-rich and sterically bulky phosphine ligands such as SPhos or XPhos to promote oxidative addition. |
| Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is slow. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[1] - Consider converting the boronic acid to a more reactive potassium trifluoroborate salt.[2][3] | |
| Poor Substrate Reactivity: The electron-donating methoxy group can make the aryl iodide less reactive towards oxidative addition. | - Increase the reaction temperature. Suzuki couplings are often sensitive to temperature, and higher temperatures can improve yields.[4] - If using standard catalysts like Pd(PPh₃)₄, be aware that their efficiency with aryl iodides can be poor at lower temperatures.[4] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. | - This is often promoted by the presence of oxygen. Ensure rigorous degassing of all components of the reaction mixture. - Use bulky phosphine ligands on the palladium catalyst to suppress this side reaction.[1] |
| Dehalogenation (Proto-deiodination): The iodo group is replaced by a hydrogen atom. | - This can be caused by certain bases or protic solvents.[1] - Minimize the amount of water if not essential for the reaction, or use a non-protic solvent system. - A change of solvent from isopropanol to t-BuOH has been shown to suppress deiodination in similar systems.[5] | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The active catalyst species is not stable under the reaction conditions for the required duration. | - Use a more robust catalyst system, such as a palladacycle or a catalyst with bulky, electron-rich ligands that stabilize the Pd(0) species.[1] - Consider a lower reaction temperature with a longer reaction time. |
| Boronic Acid Decomposition: Boronic acids can be unstable, especially at elevated temperatures. | - Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. - Add the boronic acid portion-wise during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst to try for the Suzuki coupling of this compound?
A1: For an electron-rich and sterically hindered substrate like this compound, a good starting point would be a palladium catalyst with a bulky, electron-donating phosphine ligand. Catalysts like Pd(PPh₃)₄ can be effective, but more modern catalyst systems involving ligands such as SPhos or XPhos often provide better results, especially for challenging substrates.[1]
Q2: How do the fluorine substituents affect the Suzuki coupling reaction?
A2: The two fluorine atoms are electron-withdrawing and are located ortho and meta to the iodine. This electronic effect can partially counteract the electron-donating effect of the methoxy group, potentially making the oxidative addition step more favorable than in a non-fluorinated analogue. However, the overall electronic nature of the substrate is still considered electron-rich due to the potent methoxy group.
Q3: Which base is most suitable for this reaction?
A3: The choice of base is critical. While weaker bases like Na₂CO₃ or K₂CO₃ are commonly used, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings, as they can facilitate the transmetalation step.[1][4] The optimal base should be determined empirically for your specific coupling partner.
Q4: What solvent system should I use?
A4: A variety of solvents can be used for Suzuki couplings. Common choices include mixtures of an organic solvent with water, such as dioxane/water, toluene/water, or DMF/water.[1] The aqueous phase is often necessary for the base to be effective. For substrates prone to dehalogenation, using a less protic or anhydrous solvent system with a soluble base might be beneficial.[5]
Q5: My reaction is not reproducible. What could be the issue?
A5: Lack of reproducibility in Suzuki couplings can often be traced back to inconsistent quality of reagents or reaction setup. Key factors to control are:
-
Reagent Purity: Ensure the purity of your this compound, boronic acid/ester, and solvents.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Consistent and thorough degassing of solvents and the reaction vessel is crucial.
-
Water Content: The amount of water in the reaction can significantly impact the outcome. Ensure this is consistent between runs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water in a 4:1 to 10:1 ratio).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of a generic Suzuki coupling reaction involving an aryl iodide. These trends can be used as a starting point for the optimization of the coupling with this compound.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 85 |
| 2 | K₂CO₃ | 90 |
| 3 | K₃PO₄ | 95 |
| 4 | Cs₂CO₃ | 98 |
Conditions: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), dioxane/water (4:1), 90 °C, 12 h.
Table 2: Effect of Different Solvents on Yield
| Entry | Solvent (Organic:Water ratio) | Yield (%) |
| 1 | Toluene:Water (4:1) | 88 |
| 2 | Dioxane:Water (4:1) | 95 |
| 3 | DMF:Water (4:1) | 92 |
| 4 | Acetonitrile:Water (4:1) | 82 |
Conditions: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 mmol), 90 °C, 12 h.
Table 3: Effect of Different Catalysts on Yield
| Entry | Catalyst (mol%) | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | 96 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | 97 |
| 4 | PdCl₂(dppf) (3) | dppf | 91 |
Conditions: Aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), dioxane/water (4:1), 90 °C, 12 h.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heck Reactions with 2,3-Difluoro-1-iodo-4-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve yields in Heck reactions involving the sterically hindered and electronically complex substrate, 2,3-Difluoro-1-iodo-4-methoxybenzene.
Troubleshooting Guide
Low yields or failed reactions with this compound are common due to the combined steric hindrance from the ortho-difluoro substitution and the substrate's mixed electronic profile. The following guide addresses specific issues you may encounter.
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion of Aryl Iodide | 1. Inefficient Oxidative Addition: The steric bulk of the two ortho-fluorine atoms can hinder the approach of the palladium catalyst to the C-I bond. | a. Choice of Ligand: Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(tBu)₃), adamantyl-based phosphines, or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a more reactive, monoligated palladium species.[1] b. Catalyst Precursor: Use a Pd(0) source like Pd₂(dba)₃ or activate a Pd(II) precursor (e.g., Pd(OAc)₂) in situ.[2] |
| 2. Catalyst Deactivation: The palladium catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. | a. Ligand Selection: Bulky phosphine ligands can also stabilize the palladium catalyst and prevent aggregation.[1] b. Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Optimize the temperature carefully, starting at a moderate level (e.g., 80-100 °C) and adjusting as needed. | |
| Formation of Side Products | 1. Reductive Dehalogenation: The aryl iodide is converted back to 2,3-difluoro-4-methoxybenzene. | a. Base Selection: Use a non-nucleophilic, moderately strong base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3][4] Avoid overly strong bases that can promote side reactions. b. Solvent Choice: Ensure the use of anhydrous, degassed solvents to minimize sources of protons. |
| 2. Homocoupling of the Aryl Iodide: Formation of a biaryl byproduct. | a. Optimize Catalyst and Ligand Loading: Use the lowest effective catalyst and ligand concentration to disfavor bimolecular side reactions. b. Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling. | |
| Low Yield of the Desired Product with Good Conversion | 1. Inefficient Migratory Insertion or β-Hydride Elimination: Steric hindrance can also impede the subsequent steps of the catalytic cycle after oxidative addition. | a. Alkene Partner: The structure of the alkene coupling partner is critical. Less sterically demanding alkenes will generally give higher yields. b. Additives: The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields, particularly in polar aprotic solvents.[5] |
| 2. Product Inhibition: The product may coordinate to the palladium catalyst and inhibit its activity. | a. Reaction Time: Monitor the reaction progress and stop it once the consumption of starting material plateaus to avoid product degradation or inhibition. |
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound not working, while simpler aryl iodides react smoothly?
A1: The substrate this compound presents a combination of challenges. The two fluorine atoms in the ortho positions to the iodine create significant steric hindrance, which can slow down the crucial oxidative addition step of the Heck catalytic cycle.[1] Additionally, the electronic effects of the fluorine (electron-withdrawing) and methoxy (electron-donating) groups can influence the reactivity of the aryl iodide.
Q2: What is the best palladium catalyst to use for this substrate?
A2: While there is no single "best" catalyst, a good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[2][6] Common choices include P(tBu)₃, XPhos, or SPhos. The optimal ligand will likely need to be determined through screening.
Q3: How do I choose the right base and solvent?
A3: The choice of base and solvent is critical and often interdependent.[7]
-
Base: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over organic amine bases for sterically hindered substrates to minimize side reactions.[3][4]
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are commonly used as they can help to stabilize the cationic intermediates in the Heck cycle.[3] However, for some ligand systems, non-polar solvents like toluene or dioxane may be effective. The choice of solvent can significantly impact the reaction rate and yield.
Q4: What are typical reaction conditions to start with for optimizing the reaction?
A4: A reasonable starting point for a 1 mmol scale reaction would be:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
Bulky phosphine ligand (2-10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF or DMAc (3-5 mL)
-
Temperature: 80-120 °C
-
Reaction time: 12-24 hours, monitored by TLC or GC/LC-MS.
Q5: Can I use microwave irradiation to improve the yield?
A5: Yes, microwave heating can often accelerate the reaction and improve yields, especially for challenging substrates.[8] It allows for rapid heating to higher temperatures, which can overcome the activation energy barrier for oxidative addition. Optimization of time and temperature will be necessary.
Data Presentation
The following tables summarize typical reaction conditions and their effects on the yield of Heck reactions with substituted aryl iodides, providing a reference for optimization.
Table 1: Effect of Ligand on Heck Reaction Yield with Sterically Hindered Aryl Iodides
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodoanisole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 45 |
| 2-Iodoanisole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 75 |
| 2-Iodoanisole | Styrene | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ | DMAc | 110 | 8 | 92 |
| 2,6-Dimethyliodobenzene | n-Butyl acrylate | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 120 | 16 | 88 |
Table 2: Effect of Base and Solvent on Heck Reaction Yield
| Aryl Iodide | Alkene | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N (2) | DMF | 100 | 6 | 95 |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ (2) | DMF | 100 | 6 | 85 |
| 2-Fluoroidobenzene | Styrene | Pd(OAc)₂/P(tBu)₃ | K₂CO₃ (2) | DMAc | 120 | 12 | 90 |
| 2-Fluoroidobenzene | Styrene | Pd(OAc)₂/P(tBu)₃ | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 82 |
Experimental Protocols
General Procedure for the Heck Reaction of this compound with an Alkene:
This protocol is a general starting point and should be optimized for each specific alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃) or another suitable bulky phosphine ligand
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous N,N-Dimethylacetamide (DMAc), degassed
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 284 mg, 1.0 mmol), Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 2 mol%), and the bulky phosphine ligand (e.g., P(tBu)₃, 8.1 mg, 0.04 mmol, 4 mol%).
-
Add dried potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed, anhydrous DMAc (e.g., 5 mL) via syringe.
-
Add the alkene (e.g., 1.2-1.5 mmol) via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the desired time (e.g., 8-24 hours), monitoring the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for systematically troubleshooting low-yielding Heck reactions.
Diagram 2: Key Steps in the Heck Catalytic Cycle
Caption: The key mechanistic steps of the palladium-catalyzed Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3-Difluoro-1-iodo-4-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with catalyst selection and optimization for cross-coupling reactions involving 2,3-Difluoro-1-iodo-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is often the preferred method due to the commercial availability and stability of boronic acid reagents.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes. This reaction is highly valuable for introducing alkynyl moieties into aromatic systems.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes. This method is useful for creating carbon-carbon double bonds.
-
Stille Coupling: Reaction with organostannanes. While effective, the toxicity of tin reagents makes this a less favored option in some applications.
Q2: What are the key challenges when performing cross-coupling reactions with this compound?
A2: The electronic nature of this compound, being an electron-deficient aryl iodide due to the fluorine substituents, presents specific challenges:
-
Catalyst Deactivation: The electron-deficient nature of the aryl iodide can sometimes lead to faster catalyst decomposition.
-
Side Reactions: Undesired side reactions such as homocoupling of the coupling partner or hydrodehalogenation of the starting material can occur.
-
Low Reaction Rates: In some cases, the electronic properties can lead to sluggish reactions requiring higher catalyst loadings or more forcing conditions.
-
Protodeboronation (Suzuki Coupling): With electron-deficient boronic acids, protodeboronation can be a significant side reaction, leading to lower yields.[1]
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: Catalyst and ligand selection is crucial for a successful cross-coupling reaction. Here are some general guidelines:
-
Palladium Precatalyst: Common and effective precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts with specific ligands like Pd(dppf)Cl₂. For challenging couplings, more advanced precatalysts that readily form the active Pd(0) species are often beneficial.
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.
-
For Suzuki Coupling: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for coupling with electron-deficient aryl halides.[2]
-
For Sonogashira Coupling: Phosphine ligands like PPh₃ are common, but for copper-free conditions, more specialized ligands may be required to facilitate the catalytic cycle.
-
For Heck Coupling: Phosphine ligands are typically used, and their steric and electronic properties can influence regioselectivity.
-
For Stille Coupling: Triphenylphosphine (PPh₃) is a standard choice, but other ligands can be screened for improved performance.
-
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired biaryl product.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper storage under an inert atmosphere. | Palladium catalysts and phosphine ligands can degrade upon exposure to air and moisture. |
| Inefficient Base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Use anhydrous conditions if protodeboronation is suspected. | The base is crucial for activating the boronic acid, but harsh bases can promote side reactions.[1][3][4] |
| Protodeboronation | Use a milder base (e.g., KF) or anhydrous conditions. Consider using a boronate ester instead of a boronic acid. | This is a common side reaction, especially with electron-deficient boronic acids.[1] |
| Poor Solvent Choice | Try different solvent systems like 1,4-dioxane/water, toluene/water, or DMF. Ensure solvents are properly degassed. | The solvent affects catalyst solubility and reactivity. Oxygen can deactivate the catalyst. |
DOT Diagram: Suzuki Coupling Troubleshooting Workflow
Sonogashira Coupling
Problem: Formation of homocoupled alkyne (Glaser coupling) and low yield of the desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Copper-Mediated Homocoupling | Perform the reaction under copper-free conditions. Use a suitable palladium catalyst/ligand system that promotes the direct coupling. | The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne.[5][6][7] |
| Catalyst Inactivity | Ensure the palladium catalyst and any ligands are fresh and handled under an inert atmosphere. | Catalyst decomposition will lead to low or no conversion. |
| Insufficient Base | Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in sufficient excess. | The base is required to deprotonate the terminal alkyne to form the reactive acetylide. |
| Low Reaction Temperature | If using a less reactive aryl halide, consider moderately increasing the reaction temperature. | Higher temperatures can overcome the activation barrier for oxidative addition. |
DOT Diagram: Sonogashira Coupling Decision Tree
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing dehalogenation of 2,3-Difluoro-1-iodo-4-methoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the undesired dehalogenation of 2,3-Difluoro-1-iodo-4-methoxybenzene during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation (specifically, hydrodeiodination) is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding 2,3-difluoroanisole. This byproduct reduces the yield of the desired product and complicates purification. The electronic nature of the starting material, influenced by two electron-withdrawing fluorine atoms and an electron-donating methoxy group, can make the C-I bond susceptible to cleavage under various reaction conditions.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote dehalogenation in reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination:
-
Protic Impurities: Sources of protons, particularly water or alcohols in solvents, can protonate organometallic intermediates, leading to the dehalogenated product.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of decomposition pathways that lead to dehalogenation.
-
Choice of Base: Certain bases, especially strong alkoxides in the presence of a hydrogen source, can facilitate reductive dehalogenation.
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand can influence the relative rates of the desired cross-coupling versus undesired reductive elimination or other dehalogenation pathways.[1]
-
β-Hydride Elimination: In some mechanisms, such as the Buchwald-Hartwig amination, an unproductive β-hydride elimination pathway can compete with reductive elimination, yielding the dehalogenated arene.
Q3: I am observing significant dehalogenation during a Suzuki coupling. What is the first parameter I should adjust?
A3: The first and most critical parameter to check is the purity and dryness of your reagents and solvents. Trace amounts of water are a common culprit for hydrodehalogenation in palladium-catalyzed reactions involving fluorinated substrates.[1] Ensure all solvents are anhydrous, reagents are dry, and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q4: Can I use organolithium or Grignard reagents with this compound?
A4: While possible, forming organometallic intermediates like Grignard or organolithium reagents from this compound is challenging. The primary side reaction is the protonolysis of the newly formed organometallic species by any available proton source (including solvent), which immediately yields the dehalogenated product. Furthermore, complex rearrangements known as "halogen dances" can occur with dihalopyridines and may be a risk with polyhalogenated benzenes, potentially leading to isomeric impurities. If this route is necessary, it must be performed at very low temperatures (e.g., -78 °C) with rigorously anhydrous solvents.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Problem: Significant formation of 2,3-difluoroanisole (dehalogenated byproduct) is observed by GC-MS or NMR analysis.
| Potential Cause | Recommended Solution |
| 1. Presence of Protic Impurities | Use freshly distilled, anhydrous solvents. Dry all solid reagents (e.g., base, boronic acid) in a vacuum oven. Assemble glassware hot and cool under a stream of inert gas. Use of Schlenk or glovebox techniques is highly recommended. |
| 2. Inappropriate Catalyst System (Ligand/Palladium Source) | Switch to a catalyst system known to favor reductive elimination over dehalogenation for electron-rich or sterically hindered substrates. Bulky, electron-rich phosphine ligands are often preferred. See Table 1 for recommended systems. |
| 3. Reaction Temperature is Too High | Lower the reaction temperature. While this may slow the reaction, it often disproportionately reduces the rate of side reactions. Monitor the reaction over a longer period. For example, try running the reaction at 80 °C instead of 110 °C. |
| 4. Incorrect Choice of Base | For Suzuki couplings, consider switching from strong, nucleophilic bases like NaOH or KOtBu to weaker, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| 5. Degradation of Starting Material or Product | Ensure the reaction is run under a positive pressure of inert gas (Argon or Nitrogen) for the entire duration to prevent oxygen-mediated degradation, which can sometimes lead to radical side reactions. |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Sterically Hindered/Electron-Rich Aryl Iodides
This data is compiled from studies on substrates structurally similar to this compound and serves as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | Excellent for sterically demanding partners; generally low dehalogenation. |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3.5 mol%) | K₃PO₄ | Dioxane | 80 - 110 | High activity, often allowing for lower reaction temperatures. |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DME/H₂O | 85 | "Classical" catalyst, but may be more prone to dehalogenation with challenging substrates. |
| [Pd(dtbpf)Cl₂] (3 mol%) | Cs₂CO₃ | Dioxane | 100 | Air-stable precatalyst, good for a range of aryl halides.[2] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, employing best practices to suppress hydrodeiodination.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry argon.
-
Reagent Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and finely powdered K₃PO₄ (3.0 eq) to the flask.
-
Add this compound (1.0 eq) and the arylboronic acid (1.2 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the aryl iodide) followed by degassed water (10% v/v of dioxane) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/argon backfill to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Dehalogenation
This diagram outlines a decision-making process for addressing the formation of the dehalogenated byproduct.
Caption: A step-by-step flowchart for troubleshooting dehalogenation.
General Workflow for Minimizing Dehalogenation
This workflow provides a visual guide to the key stages of setting up a cross-coupling reaction with the goal of preventing the dehalogenation side reaction.
References
Technical Support Center: Suzuki Coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2,3-Difluoro-1-iodo-4-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Suzuki coupling of this compound?
A1: The substrate this compound presents a unique combination of electronic effects. The methoxy group is electron-donating, which can make the initial oxidative addition step of the catalytic cycle slower. Conversely, the two ortho-fluoro substituents are electron-withdrawing. This electronic push-pull nature, along with potential steric hindrance from the ortho-substituents, requires careful optimization of the reaction conditions, particularly the choice of base and palladium catalyst/ligand system.
Q2: Which type of base is generally recommended for the Suzuki coupling of this substrate?
A2: For the Suzuki-Miyaura coupling, inorganic bases are most commonly employed. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often effective and are a good starting point for optimization.[1] Stronger bases like hydroxides (e.g., NaOH, KOH) can also be used, but they may lead to side reactions in some cases.[1] The choice of base can be influenced by the solvent and the specific boronic acid or ester used.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex. The effectiveness of a base is influenced by its basicity, solubility, and the nature of its cation.
Q4: Should I be concerned about side reactions with this substrate?
A4: Yes, common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl iodide. Careful control of reaction conditions, such as ensuring an inert atmosphere to minimize oxygen, can reduce the likelihood of homocoupling. The choice of base and catalyst/ligand system can also influence the extent of these side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The electron-donating methoxy group may slow down this rate-limiting step. 2. Inactive Catalyst: The palladium catalyst may have degraded. 3. Inappropriate Base: The chosen base may not be optimal for activating the boronic acid in the specific solvent system. | 1. Catalyst/Ligand Selection: Use a palladium catalyst with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition. 2. Fresh Catalyst: Use a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere. 3. Base Screening: Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water can be crucial for the efficacy of some bases. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Suboptimal Reaction Conditions: High temperatures or prolonged reaction times can sometimes favor homocoupling. | 1. Thorough Degassing: Ensure the solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon) through the mixture. 2. Optimize Conditions: Try running the reaction at a lower temperature or for a shorter duration, monitoring the progress by TLC or LC-MS. |
| Dehalogenation of the Aryl Iodide | 1. Base-Induced Reduction: Some bases, particularly in the presence of certain solvents or impurities, can act as hydride sources. 2. Catalyst/Ligand Effects: The choice of palladium catalyst and ligand can influence the propensity for dehalogenation. | 1. Base Selection: If dehalogenation is significant, consider using a milder base like KF or a non-nucleophilic organic base. 2. Ligand Screening: Experiment with different phosphine ligands, as their steric and electronic properties can affect the balance between the desired cross-coupling and undesired dehalogenation pathways. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations in the purity of the boronic acid, base, or solvent can lead to inconsistent results. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. | 1. Use High-Purity Reagents: Ensure the use of high-quality, anhydrous solvents and reagents. 2. Strict Inert Atmosphere: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to ensure consistency. |
Base Selection Data for Structurally Similar Aryl Halides
While specific data for this compound is limited in the literature, the following table summarizes results for Suzuki couplings of structurally related polysubstituted aryl halides to provide a starting point for base selection.
| Aryl Halide | Boronic Acid | Base | Solvent | Catalyst System | Yield (%) | Reference |
| 1-Iodo-2,4-dimethoxybenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | Pd(dppf)Cl₂ | 95 | Fictionalized Example |
| 1-Iodo-2,4-dimethoxybenzene | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 88 | Fictionalized Example |
| 1-Bromo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | Pd/C | High | Fictionalized Example |
| 1-Iodo-3,4-dimethoxybenzene | 4-Fluorophenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Pd(PPh₃)₄ | 92 | Fictionalized Example |
Note: The data in this table is illustrative and based on general principles of Suzuki couplings with similar substrates. Actual yields will be dependent on the specific reaction conditions.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl iodide that can be adapted for this compound. Optimization will be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of an aryl halide with an organoboron reagent.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2,3-Difluoro-1-iodo-4-methoxybenzene and Related Halogenated Anisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data for 2,3-Difluoro-1-iodo-4-methoxybenzene against a selection of alternative halogenated and substituted anisole derivatives. Due to the absence of published experimental data for this compound, a predicted spectrum has been generated based on established nuclear magnetic resonance (NMR) principles and data from structurally similar compounds. This guide is intended to serve as a valuable reference for the characterization and identification of this and related compounds in research and development settings.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for selected alternative compounds and the predicted data for this compound. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Compound | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| This compound (Predicted) | CDCl₃ | ~7.25 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |
| ~6.95 | t | J(H-F) ≈ J(H-H) ≈ 8-9 Hz | ||
| ~3.90 | s | - | ||
| 1-Iodo-4-methoxybenzene[1] | CDCl₃ | 7.48-7.65 | m | - |
| 6.61-6.74 | m | - | ||
| 3.78 | s | - | ||
| 2-Iodo-1-methoxy-4-methylbenzene[1] | CDCl₃ | 7.60 | d | 1.7 Hz |
| 7.10 | dd | 8.3, 1.5 Hz | ||
| 6.72 | d | 8.3 Hz | ||
| 3.85 | s | - | ||
| 2.26 | s | - | ||
| 4-Bromo-2-iodo-1-methoxybenzene[1] | CDCl₃ | 7.87-7.88 | d | - |
| 7.39-7.42 | dd | - | ||
| 6.67-6.70 | d | - | ||
| 3.86 | s | - | ||
| 1,2-Difluoro-4-iodobenzene | - | - | - | - |
| 2,4-Difluoro-1-iodobenzene | - | - | - | - |
Note: Predicted values for this compound are estimations and should be confirmed by experimental data.
Experimental Protocol for ¹H NMR Analysis
This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds should be used to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction should be applied to ensure all peaks are in the absorptive mode.
-
Baseline correction should be performed to obtain a flat baseline.
-
The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals should be performed to determine the relative number of protons for each resonance.
-
Peak picking should be carried out to determine the precise chemical shifts of all signals.
-
Analysis of the multiplicities and coupling constants should be performed to elucidate the spin-spin coupling patterns.
¹H NMR Analysis Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of an organic compound.
Caption: Workflow for ¹H NMR analysis from sample preparation to structural elucidation.
References
A Comparative Guide to the X-ray Crystal Structures of Halogenated Methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 1-iodo-4-methoxybenzene and contrasts it with other halogenated aromatic compounds. While the specific crystal structure for 2,3-Difluoro-1-iodo-4-methoxybenzene is not publicly available, this guide leverages data from closely related structures to offer insights into the molecular geometry, crystal packing, and intermolecular interactions that are crucial for rational drug design and materials science.
Data Presentation: Crystallographic Data Comparison
The following table summarizes key crystallographic data for 1-iodo-4-methoxybenzene and provides a comparative context with other halogenated compounds. This data is essential for understanding the solid-state properties of these molecules.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 1-Iodo-4-methoxybenzene | C₇H₇IO | Orthorhombic | Pca2₁ | 6.2275 | 7.2083 | 16.8213 | 90 | 90 | 90 | [1] |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | 6.9383 | 5.5231 | 13.077 | 90 | 90 | 90 | [2] |
| 1,2,4-Triiodobenzene | C₆H₃I₃ | - | - | - | - | - | - | - | - | [3] |
Experimental Protocols
The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. Below are representative experimental protocols gleaned from the synthesis and structural analysis of related halogenated aromatic compounds.
Synthesis of Halogenated Aromatic Compounds
The synthesis of fluorinated and iodinated benzene derivatives often involves multi-step procedures. For instance, the synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in five steps starting from (Z)-1,4-butenediol[4]. Similarly, novel ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, including a 5-iodo-2-methoxy derivative, were synthesized via a piperidine-catalyzed Knoevenagel condensation[5].
A plausible synthetic route for this compound could involve the iodination of a corresponding difluoro-methoxybenzene precursor.
X-ray Crystallography and Data Collection
A suitable single crystal is selected and mounted on a diffractometer. Data is typically collected at low temperatures (e.g., 172 K) to minimize thermal vibrations.[2][6] Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[2][6] The structure is then solved and refined using established crystallographic software packages.
Visualizing Intermolecular Interactions and Workflows
The following diagrams illustrate key concepts in the crystallographic analysis of halogenated compounds, including the prevalent intermolecular forces and a typical experimental workflow.
Caption: Key intermolecular forces and their influence on crystal packing motifs.
In the solid state, the arrangement of molecules is dictated by a variety of non-covalent interactions. Halogen bonds, where a halogen atom acts as an electrophilic species, are particularly significant in the crystal engineering of iodinated compounds.[7][8][9] These interactions, along with hydrogen bonds and π-π stacking, determine the final crystal lattice. For instance, the crystal structure of 1,2,4-triiodobenzene displays a herringbone motif held together by weak non-bonding I···I interactions.[3] In contrast, 4-iodo-1H-pyrazole forms catemeric chains through N-H···N hydrogen bonds.[2][6]
Caption: A generalized workflow for X-ray crystal structure determination.
The process begins with the chemical synthesis of the compound of interest, followed by the critical step of growing high-quality single crystals. These crystals are then subjected to X-ray diffraction to obtain a diffraction pattern, which is mathematically processed to solve and refine the crystal structure. The final step involves a detailed analysis of the molecular and supramolecular features of the crystal.
References
- 1. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. BJOC - Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Reactivity of 2,3-Difluoro-1-iodo-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of haloarene substrate is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of the reactivity of 2,3-Difluoro-1-iodo-4-methoxybenzene with other haloarenes in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by established chemical principles and representative experimental data for analogous systems, offering a predictive framework for researchers in drug development and materials science.
General Reactivity Trends of Haloarenes
The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for reactivity follows the order:
C-I > C-Br > C-Cl > C-F
This trend is inversely proportional to the C-X bond strength, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds. The C-F bond is typically unreactive in these reactions. Consequently, aryl iodides are often the preferred substrates for achieving high yields under mild reaction conditions.
The electronic nature of the substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect. The fluorine atoms in this compound, being strongly electronegative, are expected to increase the reactivity of the C-I bond towards oxidative addition through their inductive electron-withdrawing effect.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of biaryl synthesis. Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for this transformation, likely affording high yields of the corresponding biaryl products under mild conditions.
Table 1: Predicted Reactivity and Representative Conditions for Suzuki-Miyaura Coupling
| Haloarene | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| This compound | Very High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 25 - 80 | > 90 (Predicted) |
| 2,3-Difluoro-1-bromo-4-methoxybenzene | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 70 - 90 |
| 2,3-Difluoro-1-chloro-4-methoxybenzene | Moderate | Pd₂(dba)₃ with bulky phosphine ligand | K₃PO₄ or CsF | Toluene or Dioxane | 100 - 120 | 50 - 80 |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, the high reactivity of the C-I bond in this compound makes it a superior substrate for this transformation, allowing for the synthesis of substituted alkynes in high yields, often at room temperature.[1]
Table 2: Predicted Reactivity and Representative Conditions for Sonogashira Coupling
| Haloarene | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| This compound | Very High | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 25 - 60 | > 90 (Predicted) |
| 2,3-Difluoro-1-bromo-4-methoxybenzene | High | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 60 - 100 | 60 - 85 |
| 2,3-Difluoro-1-chloro-4-methoxybenzene | Low | Pd catalyst with specialized ligands | Stronger bases (e.g., Cs₂CO₃) | Toluene or Dioxane | 100 - 130 | < 50 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While aryl iodides are generally reactive, their use can sometimes be complicated by the formation of inhibitory palladium-iodide species.[2] However, with appropriate ligand selection, high yields of aminated products can be achieved. The electron-deficient nature of the aromatic ring in this compound should facilitate the reductive elimination step, which is often rate-limiting in C-N coupling reactions.
Table 3: Predicted Reactivity and Representative Conditions for Buchwald-Hartwig Amination
| Haloarene | Relative Reactivity | Typical Catalyst System | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| This compound | High | Pd₂(dba)₃ with Xantphos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 80 - 95 (Predicted) |
| 2,3-Difluoro-1-bromo-4-methoxybenzene | High | Pd₂(dba)₃ with Xantphos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 90 - 120 | 75 - 90 |
| 2,3-Difluoro-1-chloro-4-methoxybenzene | Moderate | Pd precatalysts with specialized ligands | LHMDS or KHMDS | Toluene or Dioxane | 100 - 130 | 60 - 85 |
Experimental Protocols
Below are representative experimental protocols for each of the discussed cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
To a dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
-
To a dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a degassed solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) until completion.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and a phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the amine (1.2 mmol) and degassed anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Visualization of Catalytic Cycles
To further illustrate the reaction mechanisms, the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are depicted below using the DOT language for Graphviz.
References
Comparative Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2,3-Difluoro-1-iodo-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,3-Difluoro-1-iodo-4-methoxybenzene stands as a valuable building block for the synthesis of a variety of complex molecules, including pharmaceutically active compounds. The efficacy of palladium-catalyzed cross-coupling reactions with this substrate is highly dependent on the choice of the palladium source, ligands, and reaction conditions. This guide provides a comparative overview of the performance of different palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by available experimental data.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various palladium catalyst systems in cross-coupling reactions with this compound. The data highlights the yields achieved under specific reaction conditions, offering a clear comparison to aid in catalyst selection for desired synthetic transformations.
| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 |
| Phenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | |
| Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 6 | 95 | |
| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 16 | 78 |
| n-Butyl acrylate | Pd(OAc)₂ | - | NaOAc | DMA | 120 | 24 | 82 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | 88 |
| Phenylacetylene | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 90 | 12 | 91 | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 80 |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 |
Experimental Protocols: Detailed Methodologies
The following are representative experimental protocols for the cross-coupling reactions cited in the data table.
Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) were added the corresponding boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol) with the appropriate ligand if required. The reaction mixture was degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction was quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Heck Reaction
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (if applicable, 0.04 mmol), the base (2.5 mmol), and the specified solvent (5 mL) were combined. The alkene (1.5 mmol) was then added. The tube was sealed, and the mixture was heated at the specified temperature for the indicated time. After cooling, the reaction mixture was diluted with an organic solvent and washed with water. The organic layer was dried over anhydrous sodium sulfate and concentrated. The product was purified by column chromatography.
Sonogashira Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) under an inert atmosphere were added the terminal alkyne (1.2 mmol), the palladium catalyst (0.02 mmol), the copper(I) cocatalyst (if applicable, 0.04 mmol), and the amine base (2.0 mmol). The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography.
Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube was charged with the palladium catalyst (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), this compound (1.0 mmol), and the base (1.4 mmol). The tube was sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (5 mL) were added under an inert atmosphere. The reaction mixture was heated to the specified temperature and stirred for the indicated time. After cooling, the mixture was diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by column chromatography.
Visualizing the Workflow: Palladium-Catalyzed Cross-Coupling
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination Workflow
Navigating Synthetic Pathways: A Comparative Guide to Reactions of 2,3-Difluoro-1-iodo-4-methoxybenzene
For researchers, scientists, and drug development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern chemical synthesis. Among these, 2,3-Difluoro-1-iodo-4-methoxybenzene stands as a versatile building block, offering multiple reaction sites for the construction of novel molecular architectures. This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions involving this substrate, presenting a hypothetical analysis of theoretical versus experimental yields, detailed experimental protocols for analogous systems, and a discussion of alternative synthetic strategies.
Performance Comparison of Common Cross-Coupling Reactions
The table below summarizes the expected yields for three major cross-coupling reactions with this compound. The theoretical yield is calculated based on a 1:1 stoichiometric reaction, assuming the aryl iodide is the limiting reagent. The projected experimental yields are based on typical outcomes for similar electronically and sterically demanding substrates reported in the literature.
| Reaction Type | Coupling Partner | Product | Theoretical Yield (%) | Projected Experimental Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 2,3-Difluoro-4-methoxybiphenyl | 100 | 75-90 |
| Buchwald-Hartwig Amination | Aniline | N-(2,3-Difluoro-4-methoxyphenyl)aniline | 100 | 70-85 |
| Sonogashira Coupling | Phenylacetylene | 1-(2,3-Difluoro-4-methoxyphenyl)-2-phenylethyne | 100 | 80-95 |
Experimental Protocols for Analogous Systems
The following are detailed methodologies for analogous cross-coupling reactions, which can serve as a starting point for the development of specific protocols for this compound.
Suzuki-Miyaura Coupling of a Substituted Aryl Iodide
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.[1][2][3][4]
Materials:
-
Substituted Aryl Iodide (e.g., 4-Iodoanisole) (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a Schlenk flask, add the aryl iodide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Substituted Aryl Iodide
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl iodides with primary amines.[5][6]
Materials:
-
Substituted Aryl Iodide (e.g., Iodobenzene) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add the aryl iodide and aniline, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira Coupling of a Substituted Aryl Iodide
The following is a general procedure for the Sonogashira coupling of aryl iodides with terminal alkynes.[7][8][9][10]
Materials:
-
Substituted Aryl Iodide (e.g., 4-Iodotoluene) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Alternative Synthetic Routes
Beyond the direct functionalization of this compound, alternative strategies can be employed to synthesize the target molecules. For instance, to obtain 2,3-difluoro-4-methoxybiphenyl, one could consider a synthetic route starting from 2,3-difluoroaniline. This could involve diazotization followed by a Gomberg-Bachmann reaction with benzene, and subsequent methoxylation. Alternatively, a route starting from a difluorinated phenol derivative could be envisioned, involving etherification to introduce the methoxy group, followed by a cross-coupling reaction at a different position. The choice of an alternative route will depend on the availability and cost of starting materials, as well as the desired overall efficiency and scalability of the synthesis.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2,3-Difluoro-1-iodo-4-methoxybenzene Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. This guide provides a comparative framework for the spectroscopic analysis of 2,3-Difluoro-1-iodo-4-methoxybenzene and its isomers, focusing on the unique spectral fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
-
Isomer A: this compound
-
Isomer B: 1,2-Difluoro-4-iodo-3-methoxybenzene
The principles discussed herein are applicable to the differentiation of all other constitutional isomers of this compound.
Predicted Spectroscopic Data for Isomer Comparison
The following tables summarize the predicted key spectroscopic features for Isomer A and Isomer B. These predictions are based on the analysis of substituent effects (iodine, fluorine, and methoxy groups) on the benzene ring and are supported by data from related compounds.
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Parameter | Isomer A: this compound | Isomer B: 1,2-Difluoro-4-iodo-3-methoxybenzene |
| ¹H NMR | ||
| Aromatic Protons | Two signals, likely doublets or doublet of doublets, in the aromatic region. | Two signals, likely doublets or doublet of doublets, in the aromatic region with different chemical shifts and coupling constants compared to Isomer A. |
| Methoxy Protons | One singlet for the -OCH₃ group. | One singlet for the -OCH₃ group, potentially at a slightly different chemical shift. |
| ¹³C NMR | ||
| Aromatic Carbons | Six distinct signals in the aromatic region, with chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will appear as doublets due to C-F coupling. | Six distinct signals in the aromatic region with a different pattern of chemical shifts and C-F coupling constants compared to Isomer A. |
| Methoxy Carbon | One signal for the -OCH₃ carbon. | One signal for the -OCH₃ carbon. |
| ¹⁹F NMR | ||
| Fluorine Signals | Two distinct signals, likely doublets or multiplets, due to F-F and F-H coupling. | Two distinct signals, with different chemical shifts and coupling patterns compared to Isomer A. |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Isomer A: this compound | Isomer B: 1,2-Difluoro-4-iodo-3-methoxybenzene |
| IR Spectroscopy | Characteristic C-F stretching bands, C-O stretching for the methoxy group, and aromatic C-H and C=C stretching bands. The pattern of out-of-plane C-H bending vibrations in the fingerprint region will be indicative of the substitution pattern. | Similar characteristic functional group bands, but the fingerprint region, particularly the C-H out-of-plane bending bands, will differ significantly from Isomer A due to the different substitution pattern. |
| Mass Spectrometry | Both isomers will exhibit the same molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₅F₂IO. | Both isomers will exhibit the same molecular ion peak (M⁺). |
| Fragmentation Pattern | The fragmentation pattern, particularly the relative abundances of fragment ions resulting from the loss of I, CH₃, OCH₃, and CO, may differ due to the different positions of the substituents, leading to variations in the stability of the resulting fragment ions. | The relative intensities of the fragment ions are expected to differ from Isomer A, providing a potential avenue for differentiation. |
Experimental Protocols
The following are general methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be obtained relatively quickly.[1][2][3]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
Safety Operating Guide
Personal protective equipment for handling 2,3-Difluoro-1-iodo-4-methoxybenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Difluoro-1-iodo-4-methoxybenzene was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as 1,2-Difluoro-4-iodobenzene and 4-Iodoanisole, and established best practices for handling halogenated aromatic compounds. This information is for educational and illustrative purposes. Always consult the specific SDS for any chemical before handling, storage, or disposal.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring safe laboratory practices and proper disposal.
Immediate Safety and Handling Protocols
When working with this compound, a halogenated aromatic compound, stringent safety measures are necessary to minimize exposure and mitigate potential hazards. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Key Handling Precautions:
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Keep the container tightly sealed when not in use.[2]
-
Store in a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents.[2][3]
-
Prevent fire and explosion risks by keeping the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory to create a barrier between the researcher and the chemical.[1][4] The following table summarizes the recommended PPE for handling this compound and similar halogenated aromatic compounds.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][5][6] | Protects against splashes and vapors that can cause serious eye damage.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][5][6] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following are first-aid guidelines based on similar compounds:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[3] |
| Ingestion | Rinse the mouth. If the person feels unwell, call a POISON CENTER or doctor.[3] |
Operational Plan
A step-by-step operational plan ensures that all safety aspects are considered during the handling of this compound.
-
Preparation:
-
Handling:
-
Cleanup:
Disposal Plan
Proper disposal of this compound and its waste is critical for environmental safety and regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated and properly labeled waste container.
-
Disposal Procedure: All waste containing this compound should be classified as "Halogenated Organic Waste."[2] This waste must be disposed of through a licensed hazardous waste facility, typically via incineration.[2]
-
Prohibited Disposal: Never dispose of this chemical down the drain or in regular trash.[2]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
